Lipophilicity Advantage Over the 4‑THP Regioisomer: Predicted LogP Comparison
The target compound exhibits a predicted LogP of 1.95, which is 0.28 log units higher than the 4‑THP regioisomer (LogP 1.68) [1]. This difference arises from the substitution pattern on the tetrahydropyran ring (2‑position vs. 4‑position), which influences the overall dipole moment and H‑bond acceptor presentation. The higher lipophilicity can translate into enhanced passive membrane permeability and altered tissue distribution, critical factors in CNS and intracellular target programs.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9457532 (Chembase, model prediction) [1] |
| Comparator Or Baseline | 3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)propanoic acid (CAS 1523397-84-3); LogP = 1.6761 (Leyan vendor data, model prediction) |
| Quantified Difference | Target compound LogP is 0.27–0.28 units higher (≈16% relative increase in predicted partition coefficient) |
| Conditions | Computational prediction (software not specified). Comparison uses vendor‑curated calculated values at 20–25 °C and pH 7. |
Why This Matters
A 0.28 LogP increment is sufficient to shift a compound across lipophilicity‑dependent decision thresholds in lead optimization, making the 2‑ylmethyl isomer the preferred choice when higher permeability or distinct pharmacokinetics are required.
- [1] Chembase. (2026). 3,3,3-trifluoro-2-(oxan-2-ylmethyl)propanoic acid, Compound ID 97495. Calculated LogP = 1.9457532. Available at: https://www.chembase.cn View Source
